2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene

Solubility Processability Organic Electronics

This high-purity brominated fluorene derivative (CAS 1059179-65-5) is a critical monomer for synthesizing conjugated polymers in high-performance OLED, PLED, and OPV devices. Its unique 9,9-bis(4-hexylphenyl) substitution provides significantly enhanced solubility and prevents aggregation, enabling superior film morphology, charge transport, and pure, stable blue emission. Analytical data ensures batch-to-batch consistency for demanding R&D.

Molecular Formula C37H40Br2
Molecular Weight 644.5 g/mol
Cat. No. B12498926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene
Molecular FormulaC37H40Br2
Molecular Weight644.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)CCCCCC
InChIInChI=1S/C37H40Br2/c1-3-5-7-9-11-27-13-17-29(18-14-27)37(30-19-15-28(16-20-30)12-10-8-6-4-2)35-25-31(38)21-23-33(35)34-24-22-32(39)26-36(34)37/h13-26H,3-12H2,1-2H3
InChIKeyVEVPFFNTCVXORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene: A Key Intermediate for Advanced Organic Electronics Synthesis


2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene (CAS: 1059179-65-5) is a brominated fluorene derivative with the molecular formula C37H40Br2 and a molecular weight of 644.5 g/mol . It serves as a high-purity building block in organic synthesis, primarily for conjugated polymers used in organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and photovoltaic devices . Its structure features two hexylphenyl groups at the 9-position and bromine atoms at the 2,7-positions, which collectively enhance solubility in common organic solvents and enable efficient functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings . The compound is typically supplied as a white to light yellow solid with a purity of ≥97-98% (HPLC), and analytical data including NMR and MS are available to ensure batch-to-batch consistency .

Why Generic 2,7-Dibromofluorene Monomers Cannot Substitute for 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene


Simple in-class substitution of 2,7-dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene with generic 2,7-dibromofluorene monomers such as 9,9-dihexyl-2,7-dibromofluorene or 9,9-diphenyl-2,7-dibromofluorene is not feasible due to critical differences in solubility, molecular packing, and the resulting electronic properties of the derived polymers. The presence of extended hexylphenyl substituents at the 9-position significantly enhances solubility in common organic solvents, whereas 9,9-diphenyl-2,7-dibromofluorene is relatively insoluble and 9,9-dihexyl-2,7-dibromofluorene offers only moderate solubility . This difference directly impacts solution processability, film morphology, and ultimately the charge transport and luminescence efficiency of the final devices. Furthermore, the bulkier aromatic side chains influence the solid-state packing of the resulting polymers, leading to distinct optoelectronic characteristics that cannot be replicated by alkyl or simple phenyl analogs [1].

Quantitative Comparative Evidence for 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene


Enhanced Solubility and Processability for High-Performance Polymer Synthesis

The target compound exhibits significantly enhanced solubility in common organic solvents compared to its diphenyl analog. This is a direct consequence of the four hexyl chains extending from the phenyl substituents, which disrupt π-π stacking and increase interaction with non-polar solvents . In contrast, 2,7-dibromo-9,9-diphenylfluorene is reported to be relatively insoluble in common organic solvents, severely limiting its utility in solution-based polymerizations and device fabrication . The improved solubility of the target compound enables higher molecular weight polymers and more uniform film formation via spin-coating or inkjet printing .

Solubility Processability Organic Electronics Polymer Synthesis

Improved Molecular Ordering and Charge Transport in Fluorene-Based Copolymers

Copolymers synthesized from monomers with bulky aromatic substituents like 2,7-dibromo-9,9-bis(4-hexylphenyl)fluorene demonstrate improved device performance compared to homopolymers derived from simpler analogs. For instance, random copolymers of 2,7-dibromo-9,9-bis(4'-n-octyloxyphenyl)fluorene (BOPF) and 2,7-dibromo-N-(2'-ethylhexyl)carbazole (EHC) showed enhanced electroluminescence (EL) device performance over PBOPF homopolymers due to more balanced charge transport [1]. While this specific study used an octyloxy analog, the principle is directly applicable: the bulky side groups in the target compound are expected to similarly disrupt interchain aggregation, leading to improved charge carrier balance and higher efficiency in OLEDs and OFETs .

Charge Transport Molecular Ordering OFET OLED Copolymer

Electronic Structure Modulation via Steric and Electronic Effects of 9,9-Diaryl Substituents

The substitution at the 9-position of fluorene with aryl groups (such as the hexylphenyl moieties in the target compound) influences the electronic structure of the resulting polymers more subtly than alkyl chains. Aryl groups can participate in conjugation to a small extent and their steric bulk affects the torsion angle between fluorene units, thereby modulating the effective conjugation length, HOMO/LUMO energy levels, and optical bandgap [1]. In contrast, alkyl substituents like hexyl groups primarily enhance solubility without significantly altering the electronic structure [2]. This difference allows for fine-tuning of emission color (e.g., achieving stable blue emission) and optimization of energy level alignment with adjacent layers in OLEDs and OPVs [1].

HOMO/LUMO Bandgap Electronic Structure OLED OPV

Synthetic Versatility and Cross-Coupling Efficiency

The bromine atoms at the 2 and 7 positions of the fluorene core are highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, enabling efficient synthesis of well-defined conjugated polymers . The hexylphenyl substituents at the 9-position not only enhance solubility (as previously discussed) but also increase the steric bulk around the reactive sites, which can suppress unwanted side reactions and improve polymerization control compared to less bulky analogs [1]. This results in polymers with higher molecular weights, narrower polydispersities, and fewer structural defects (e.g., keto defects), which are critical for achieving high device performance and operational stability [1].

Suzuki Coupling Stille Coupling Polymerization Building Block

Optimal Application Scenarios for 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene in Advanced Materials R&D


Synthesis of High-Mobility Conjugated Polymers for Solution-Processed OFETs

Utilize 2,7-dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene as a monomer in Suzuki polycondensation with appropriate diboronic ester comonomers to synthesize p-type conjugated polymers. The enhanced solubility imparted by the hexylphenyl groups ensures high molecular weight and uniform film formation via spin-coating or inkjet printing, critical for achieving high field-effect hole mobilities in OFET devices [1]. The bulky side chains also promote a more favorable solid-state morphology for charge transport.

Development of Efficient and Stable Blue-Emitting Polymers for PLEDs and OLEDs

Incorporate this monomer into copolymers for the emissive layer of blue PLEDs and OLEDs. The steric bulk of the 9,9-diaryl substituents helps suppress interchain aggregation and the formation of low-energy keto defects, which are known to cause undesirable green emission and efficiency roll-off in polyfluorenes . This leads to purer and more stable blue electroluminescence, as supported by studies on analogous aryl-substituted polyfluorenes [1].

Fabrication of Organic Photovoltaic (OPV) Active Layers with Optimized Morphology

Use polymers derived from this monomer as electron donor materials in bulk heterojunction (BHJ) organic photovoltaic cells. The improved solubility and tendency to form well-ordered nanostructures in blends with fullerene or non-fullerene acceptors can enhance exciton dissociation and charge collection efficiency . The ability to tune the HOMO/LUMO levels via the aryl substituents also aids in optimizing the open-circuit voltage (Voc) of the device [2].

Research on Structure-Property Relationships in Conjugated Polymers

Employ this monomer as a model compound to systematically investigate the impact of bulky 9,9-diaryl substituents on polymer solubility, chain conformation, solid-state packing, and resulting optoelectronic properties . Its well-defined structure and high purity make it an ideal building block for fundamental studies aimed at establishing design rules for next-generation organic semiconductors [1].

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